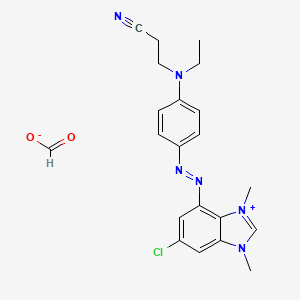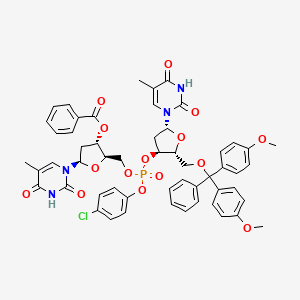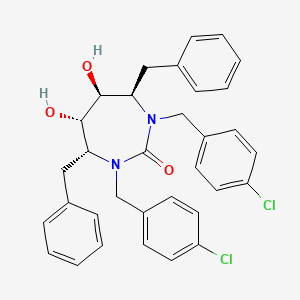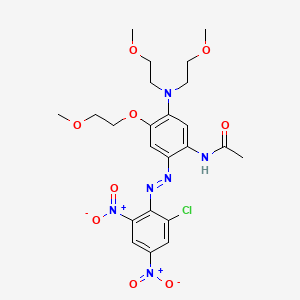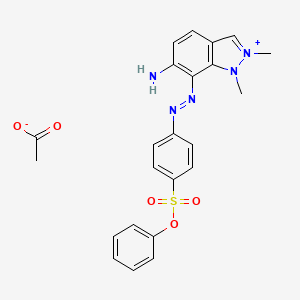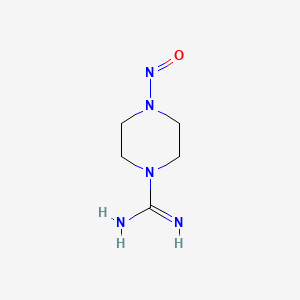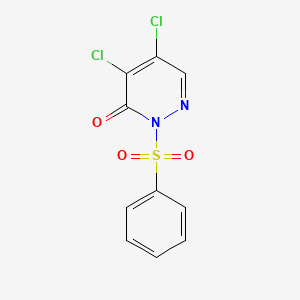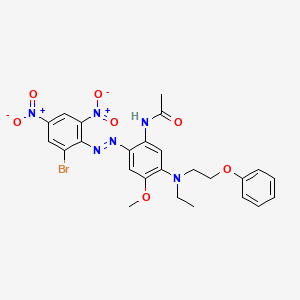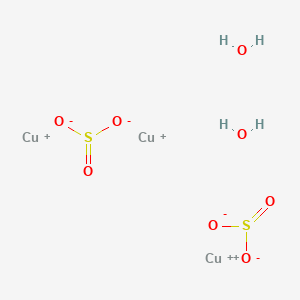
3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride is a complex organic compound that features a thiazolium core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride typically involves multi-step organic reactions. The process may start with the preparation of the thiazolium core, followed by the introduction of the indole and azo groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, ensuring high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different oxidized forms of the compound, while substitution reactions could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or antimicrobial effects.
Industry: Utilized in the development of new materials or as a component in industrial processes.
Wirkmechanismus
The mechanism of action of 3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazole
- **3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolidine
Uniqueness
Compared to similar compounds, 3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride may exhibit unique properties due to the presence of the thiazolium core and the specific arrangement of functional groups
Eigenschaften
CAS-Nummer |
85409-40-1 |
|---|---|
Molekularformel |
C22H22N5OS.Cl C22H22ClN5OS |
Molekulargewicht |
440.0 g/mol |
IUPAC-Name |
N-methyl-3-[2-[(1-methyl-2-phenylindol-3-yl)diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;chloride |
InChI |
InChI=1S/C22H21N5OS.ClH/c1-23-19(28)12-13-27-14-15-29-22(27)25-24-20-17-10-6-7-11-18(17)26(2)21(20)16-8-4-3-5-9-16;/h3-11,14-15H,12-13H2,1-2H3;1H |
InChI-Schlüssel |
WXVUDEALDLWLFM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CC[N+]1=C(SC=C1)N=NC2=C(N(C3=CC=CC=C32)C)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


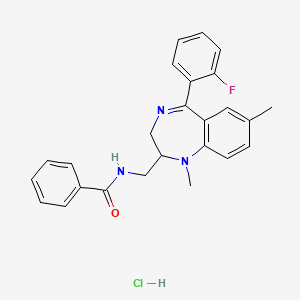
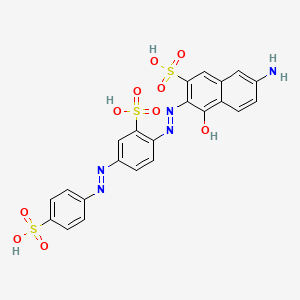
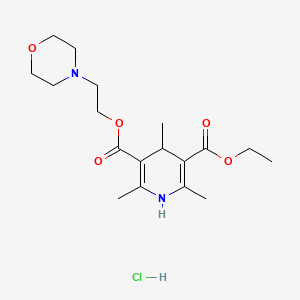
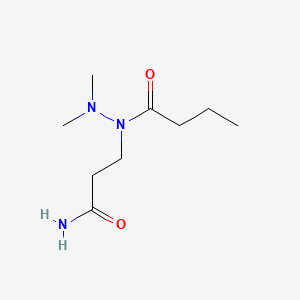
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
